molecular formula C9H11N3O4S B8691751 2-Cyclopropylamino-5-nitrobenzenesulphonamide

2-Cyclopropylamino-5-nitrobenzenesulphonamide

Cat. No. B8691751
M. Wt: 257.27 g/mol
InChI Key: JFVCSKHLBPRHBM-UHFFFAOYSA-N
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Patent
US07741320B2

Procedure details

2-Chloro-5-nitrobenzenesulphonamide (5 g) prepared in the Step above is introduced into a hermetically closed vessel containing a mixture of dioxane (70 mL) and cyclopropylamine (3.5 mL). The hermetically closed vessel is placed in an oven at 100° C. for 24 hours. After this time period, the solvent and the reagent are removed by concentrating under reduced pressure. The residue is taken up in methanol (20 mL) and the insoluble material, which contains the title product, is collected by filtration, washed with methanol and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12].[CH:15]1([NH2:18])[CH2:17][CH2:16]1>O1CCOCC1>[CH:15]1([NH:18][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[S:11]([NH2:14])(=[O:13])=[O:12])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above is introduced into a hermetically closed vessel
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
After this time period, the solvent and the reagent are removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CC1)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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